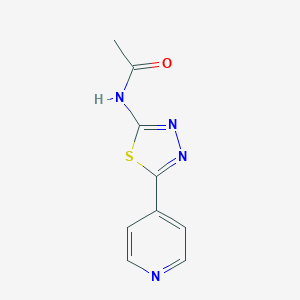
2-Acetylamino-5-(4-pyridyl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetylamino-5-(4-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound that features a pyridine ring and a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylamino-5-(4-pyridyl)-1,3,4-thiadiazole typically involves the reaction of 4-pyridylthiosemicarbazide with acetic anhydride. The reaction is carried out under reflux conditions, leading to the formation of the desired thiadiazole ring. The reaction conditions include:
Temperature: Reflux
Solvent: Acetic anhydride
Time: Several hours
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetylamino-5-(4-pyridyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogen additions.
Substitution: Formation of substituted derivatives with various functional groups attached to the pyridine ring.
Applications De Recherche Scientifique
2-Acetylamino-5-(4-pyridyl)-1,3,4-thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential anticancer activities.
Mécanisme D'action
The mechanism of action of 2-Acetylamino-5-(4-pyridyl)-1,3,4-thiadiazole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The pathways involved may include:
Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate binding.
Receptor modulation: Interacting with cell surface receptors and altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine derivatives: Compounds containing the pyridine ring with various substitutions.
Thiadiazole derivatives: Compounds containing the thiadiazole ring with different functional groups.
Uniqueness
2-Acetylamino-5-(4-pyridyl)-1,3,4-thiadiazole is unique due to its specific combination of the pyridine and thiadiazole rings, which imparts distinct biological activities. The presence of both rings allows for diverse chemical reactivity and potential therapeutic applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
3652-14-0 |
|---|---|
Formule moléculaire |
C9H8N4OS |
Poids moléculaire |
220.25 g/mol |
Nom IUPAC |
N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H8N4OS/c1-6(14)11-9-13-12-8(15-9)7-2-4-10-5-3-7/h2-5H,1H3,(H,11,13,14) |
Clé InChI |
SKPUYTVKMWBTBK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NN=C(S1)C2=CC=NC=C2 |
SMILES canonique |
CC(=O)NC1=NN=C(S1)C2=CC=NC=C2 |
Key on ui other cas no. |
3652-14-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















